molecular formula C32H44N4O6S2 B2915154 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine CAS No. 1024278-19-0

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine

Cat. No.: B2915154
CAS No.: 1024278-19-0
M. Wt: 644.85
InChI Key: AIGMKYHCYZZZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine ( 1024278-19-0) is a high-purity biochemical tool offered with a minimum purity of 95% . This complex piperazine derivative is characterized by a central piperazine core symmetrically functionalized with benzoyl groups that are further substituted with 3,5-dimethylpiperidine sulfonyl moieties. This specific molecular architecture, featuring sulfonamide and carbonyl linkages, is designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Piperazine-based compounds are extensively investigated for their versatile biological activities and capacity to interact with central nervous system targets; related piperazine structures have demonstrated valuable activity as serotonergic ligands with potential anxiolytic and antidepressant-like properties[cite:1], and as histamine H3 and sigma-1 receptor antagonists showing promising antinociceptive effects[cite:7]. Other 1,4-disubstituted piperazines are recognized as powerful and selective ligands for serotonin 5-HT1A receptors[cite:9]. The presence of sulfonyl groups in its structure can enhance membrane permeability and influence the compound's binding affinity to biological targets, making it a sophisticated intermediate for developing novel therapeutic agents. Researchers can utilize this compound as a key scaffold for probing neurodegenerative pathways, pain mechanisms, or for the synthesis of more complex molecules with polypharmacological profiles. With a molecular formula of C32H44N4O6S2 and a molecular weight of 644.85 g/mol[cite:2], this reagent is supplied for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMKYHCYZZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1,4-bis(4-fluorophenylsulfonyl)piperazine

  • Structure : Fluorophenylsulfonyl groups replace the dimethylpiperidinyl-benzoyl moieties.
  • Activity : Demonstrated 19–30% DPP-4 inhibition at 100 µM in vitro and significant hypoglycemic effects in streptozotocin-induced diabetic mice (blood glucose reduction: ~40% vs. control) .
  • Mechanism : Quantum-Polarized Ligand Docking (QPLD) studies confirm interactions with DPP-4 residues (R125, E205, W629) via sulfonyl oxygen atoms .
Compound DPP-4 Inhibition (%) Blood Glucose Reduction Key Substituents
Target Compound Pending data Pending data 3,5-dimethylpiperidinyl-sulfonyl
1,4-bis(4-fluorophenylsulfonyl)piperazine 19–30 ~40% 4-fluorophenyl-sulfonyl

This may result in lower target engagement compared to the dimethylpiperidinyl variant, which could enhance binding to hydrophobic enzyme regions.

Antitumor Piperazine Derivatives

1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine (4c, 4d, 4e)

  • Structure : Dithiocarboxypropionyl groups replace sulfonylbenzoyl moieties.
  • Activity : Compound 4d showed 90% inhibition against HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate-mediated pro-apoptotic effects .

Comparison : The target compound’s sulfonylbenzoyl groups may offer better metabolic stability than dithiocarbamates, though antitumor efficacy remains unverified.

Antimalarial Piperazine Libraries

1,4-bis(3-aminopropyl)piperazine Derivatives

  • Structure: Aminopropyl side chains instead of sulfonylbenzoyl groups.
  • Activity : Chloroquine-like antimalarial activity via food vacuole accumulation (IC₅₀: 10–100 nM) .
  • Mechanism: Targets β-hematin formation or cytosolic aminopeptidase Pfa-M1 .

Comparison: The dimethylpiperidinyl-sulfonyl groups in the target compound likely redirect activity toward non-antimalarial targets (e.g., DPP-4) due to altered hydrophobicity and charge distribution.

Trifluoromethylsulfonyl Piperazines

(2R,5S)-2,5-bis(chloromethyl)-1,4-bis[(trifluoromethyl)sulfonyl]piperazine

  • Structure : Trifluoromethylsulfonyl groups enhance electronegativity.
  • Synthesis : Single-crystal X-ray analysis confirmed stereochemistry .
  • Applications : Primarily explored in organic synthesis rather than pharmacology .

Comparison : The trifluoromethyl group’s strong electron-withdrawing effects contrast with the dimethylpiperidinyl group’s electron-donating properties, impacting solubility and target interactions.

Biological Activity

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H27N3O3SC_{20}H_{27}N_3O_3S, with a molecular weight of approximately 392.6 g/mol. It features a piperazine core substituted with sulfonyl and benzoyl groups, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The presence of the 3,5-dimethylpiperidin-1-yl sulfonyl group enhances its lipophilicity, facilitating better cell membrane penetration. This structural feature may also contribute to the compound's ability to form hydrogen bonds with cellular components, potentially leading to increased cytotoxicity against cancer cells .

Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for different cell lines:

Cell Line IC50 (µM)
HCT116 (Colon Cancer)< 1
HT29 (Colon Cancer)< 1
Ca9-22 (Oral Cancer)< 2
HSC-2 (Oral Cancer)< 2

These results indicate that the compound is highly effective against colon and oral cancers, with IC50 values below 2 µM being indicative of potent cytotoxicity .

Selectivity Index

The selectivity index (SI) is a crucial parameter that evaluates the therapeutic window of a drug. For this compound, the SI values were calculated based on its effects on non-malignant versus malignant cells. The observed SI values ranged from 3 to 7, suggesting moderate selectivity towards cancer cells over normal cells .

Case Studies

Several studies have been conducted to further explore the biological implications of this compound:

  • Study on Colon Cancer Cells :
    • Researchers evaluated the cytotoxic effects on HCT116 and HT29 cell lines, demonstrating that compounds similar to this compound can induce apoptosis through caspase activation and cell cycle arrest at G2/M phase .
  • Oral Squamous Cell Carcinoma :
    • In another study focusing on oral squamous cell carcinoma (OSCC), the compound exhibited promising results in reducing cell viability and inducing apoptosis in Ca9-22 cells. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .

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